Sodium chlorodifluoroacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium chlorodifluoroacetate is prepared by neutralizing chlorodifluoroacetic acid with sodium hydroxide. The reaction involves adding a solution of chlorodifluoroacetic acid to a cooled, stirred solution of sodium hydroxide in methanol, keeping the temperature below 40°C. The methanol is then removed under reduced pressure, and the resulting salt is dried .
Industrial Production Methods
In industrial settings, the preparation of chlorodifluoro-acetic acid sodium follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The compound is typically produced in large reactors with precise temperature and pressure controls to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Sodium chlorodifluoroacetate undergoes several types of chemical reactions, including:
Decarboxylation: This reaction generates difluorocarbene (CF2) and sodium chloride (NaCl) as by-products.
Substitution Reactions: It reacts with aldehydes in the presence of triphenylphosphine to yield 1,1-difluoro olefins.
Common Reagents and Conditions
Triphenylphosphine: Used in substitution reactions to form difluoro olefins.
Aldehydes: React with chlorodifluoro-acetic acid sodium to form 1,1-difluoro olefins.
Major Products Formed
Difluorocarbene (CF2): Formed during the decarboxylation reaction.
1,1-Difluoro Olefins: Formed during substitution reactions with aldehydes.
Scientific Research Applications
Sodium chlorodifluoroacetate has several applications in scientific research:
Organic Synthesis: Used as a source of difluorocarbene for various organic reactions.
Pharmaceuticals: Acts as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: Used in the production of agrochemical intermediates.
Environmental Studies: Studied for its potential impact as a degradation product of certain refrigerants.
Mechanism of Action
The primary mechanism of action for chlorodifluoro-acetic acid sodium involves the generation of difluorocarbene through decarboxylation. This reactive intermediate can then participate in various organic reactions, such as cyclopropanation and substitution reactions . The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.
Comparison with Similar Compounds
Similar Compounds
Chlorodifluoroacetic Acid: The parent compound of chlorodifluoro-acetic acid sodium, used similarly in organic synthesis.
Difluoroacetic Acid: Another fluorinated acetic acid derivative with similar applications.
Uniqueness
Sodium chlorodifluoroacetate is unique due to its ability to generate difluorocarbene, a highly reactive intermediate useful in various organic synthesis reactions. Its stability as a solid salt makes it easier to handle and store compared to its parent acid .
Properties
Molecular Formula |
C2HClF2NaO2 |
---|---|
Molecular Weight |
153.47 g/mol |
InChI |
InChI=1S/C2HClF2O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI Key |
VGDJCNVLJDUYPK-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)Cl)O.[Na] |
Origin of Product |
United States |
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